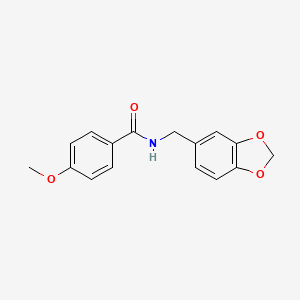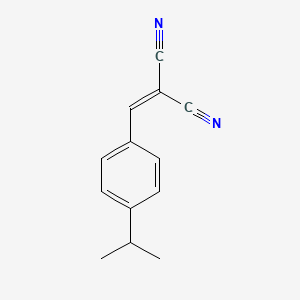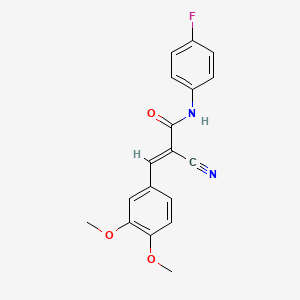![molecular formula C17H17N3O5 B5873697 N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide, also known as ENB-003, is a small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This molecule has gained significant attention in recent years due to its potential therapeutic applications in treating various types of cancer and autoimmune diseases.
Mecanismo De Acción
N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide exerts its therapeutic effects by selectively inhibiting the protein tyrosine phosphatase SHP-2. SHP-2 is a key signaling molecule involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of SHP-2 has been implicated in the development and progression of cancer and autoimmune diseases. By inhibiting SHP-2, this compound can block the downstream signaling pathways that promote cancer cell growth and survival, as well as modulate the immune system to treat autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on SHP-2 activity in vitro and in vivo. This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cancer cell growth and survival. In addition, this compound has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical models. Furthermore, this compound has been demonstrated to have immunomodulatory effects, including the inhibition of T cell activation and the promotion of regulatory T cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has several advantages for lab experiments, including its high potency and selectivity for SHP-2 inhibition. Furthermore, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
For research include the optimization of the synthesis method to improve the yield and purity of the compound, as well as the development of more soluble analogs. In addition, further studies are needed to determine the safety and efficacy of N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in clinical trials. Furthermore, this compound could be used as a tool compound to study the role of SHP-2 in various cellular processes, which could lead to the identification of new therapeutic targets for cancer and autoimmune diseases.
Métodos De Síntesis
N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including nitration, bromination, acylation, and amidation. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been demonstrated to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical models. In addition, this compound has been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-2-12-6-8-15(9-7-12)24-11-16(21)25-19-17(18)13-4-3-5-14(10-13)20(22)23/h3-10H,2,11H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWKYOGAGJQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)
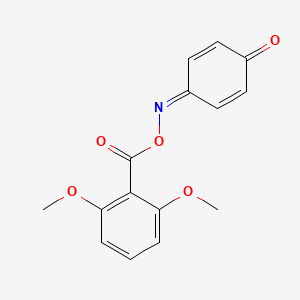
![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
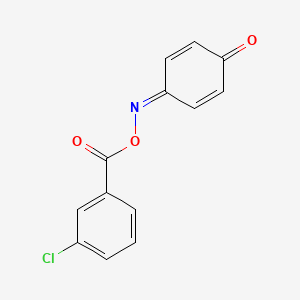
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)
